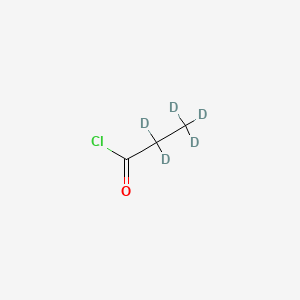

Propanoyl-D5 Chloride

説明

特性

IUPAC Name |

2,2,3,3,3-pentadeuteriopropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWZRACFZGVKFM-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction with Phosphorus Trichloride

Phosphorus trichloride (PCl₃) is a classical reagent for converting carboxylic acids to acyl chlorides. For this compound, the reaction proceeds as follows:

Key Parameters :

-

Molar Ratio : A 1:1 molar ratio of D5-propionic acid to PCl₃ is typical, though slight excesses of PCl₃ (1.1–1.2 equiv) improve yields.

-

Temperature : The reaction is conducted at 40–50°C under anhydrous conditions.

-

Purification : Distillation under reduced pressure (boiling point: ~80°C at 760 mmHg) isolates the product, achieving >95% purity.

Advantages :

Challenges :

-

Moisture sensitivity necessitates rigorous drying of apparatus.

-

Byproduct HOPCl₂ requires careful disposal due to corrosivity.

Post-Synthetic Deuteration Strategies

When deuterated propionic acid is unavailable, post-synthetic deuteration of propionyl chloride via proton-deuterium (H/D) exchange offers a viable pathway. This method leverages the acidity of α-hydrogens adjacent to the carbonyl group.

Base-Catalyzed H/D Exchange

A patent by outlines a multi-step deuteration process for acrylate salts, adaptable to this compound:

-

Initial Exchange : Propionyl chloride is dissolved in deuterated water (D₂O) with a carbonate base (e.g., Na₂CO₃) at 25–50°C.

-

Iterative Exchanges : Sequential replacements of D₂O (3–5 cycles) enhance deuteration levels:

-

Isolation : The deuterated product is extracted into an organic solvent (e.g., CDCl₃) and dried over MgSO₄.

Critical Factors :

-

Temperature : Elevated temperatures (50–100°C) accelerate exchange but risk decomposition.

-

Base Selection : Non-nucleophilic bases (e.g., Na₂CO₃) prevent side reactions.

Advantages :

-

Achieves near-complete deuteration (>99%) with minimal substrate loss.

-

Compatible with standard lab glassware.

Challenges :

-

Labor-intensive due to repeated solvent exchanges.

-

Residual protons at sterically hindered positions may persist.

Catalytic Reductive Deuteration

Palladium-catalyzed deuteration using D₂ gas represents an emerging method, though primarily explored for acrylates:

Conditions :

-

Solvent : Deuterated methanol (CD₃OD) ensures proton-free environments.

-

Duration : 12–24 hours at 25°C.

Advantages :

-

Single-step deuteration with high atom economy.

-

Applicable to unsaturated precursors.

Challenges :

-

Limited experimental data for acyl chlorides.

-

Catalyst costs and D₂ handling complexities.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the dominant this compound preparation routes:

| Method | Deuteration Efficiency | Yield | Purity | Complexity |

|---|---|---|---|---|

| PCl₃ + D5-propionic acid | >95% D5 | 75–85% | >95% | Moderate |

| SOCl₂ + D5-propionic acid | >98% D5 | 90–97% | >98% | Low |

| H/D Exchange | >99% D5 | 60–70% | 90–95% | High |

| Catalytic Reductive | ~80% D5 | 50–60% | 85–90% | Very High |

Key Insights :

-

SOCl₂-based synthesis offers the best balance of yield, purity, and simplicity.

-

H/D exchange achieves superior deuteration but requires specialized infrastructure.

-

Catalytic methods remain experimental but hold promise for niche applications.

Analytical Validation and Quality Control

Confirming the deuteration level and chemical purity of this compound is essential.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 97.55 (calculated for C₃D₅ClO). Isotopic patterns distinguish D5 from partially deuterated species.

化学反応の分析

Types of Reactions: Propanoyl-D5 Chloride undergoes various chemical reactions typical of acyl chlorides. These include nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as alcohols, amines, or water.

Common Reagents and Conditions:

Alcohols: React with this compound to form esters under mild conditions.

Amines: React to form amides, often requiring a base to neutralize the hydrochloric acid formed.

Water: Hydrolyzes this compound to form deuterated propionic acid and hydrochloric acid.

Major Products:

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Deuterated Propionic Acid: Formed from hydrolysis.

科学的研究の応用

Propanoyl-D5 Chloride is widely used in scientific research due to its deuterated nature. Its applications include:

Proteomics: Used as a labeling reagent in mass spectrometry to study protein structures and functions.

Biochemical Studies: Helps in tracing metabolic pathways and studying enzyme mechanisms.

Pharmaceutical Research: Used in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties.

Industrial Applications: Used in the production of deuterated compounds for various industrial applications

作用機序

The mechanism of action of Propanoyl-D5 Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The deuterium atoms in the compound provide unique insights into reaction mechanisms and pathways, as they can be traced using spectroscopic methods .

類似化合物との比較

Comparison with Structurally Similar Compounds

Propionyl Chloride (C₃H₅ClO)

- Molecular Structure: Non-deuterated analog with identical functional groups.

- Physical Properties: Lower molecular weight (92.52 g/mol) and slightly lower boiling point compared to Propanoyl-D5 Chloride due to reduced mass .

- Reactivity : Faster hydrolysis rates in aqueous environments compared to deuterated forms, as C–H bonds react more readily than C–D bonds .

- Applications : Widely used in industrial synthesis of esters, amides, and pharmaceuticals.

Propionyl-3,3,3-d3 Chloride (C₃H₂D₃ClO)

- Molecular Structure : Features deuterium substitution at three methyl hydrogens.

- Physical Properties: Molecular weight of 95.54 g/mol, intermediate between propionyl chloride and this compound .

- Reactivity : Partial deuterium substitution reduces reaction rates in specific positions, useful for mechanistic studies in organic synthesis .

Acetyl Chloride (C₂H₃ClO)

- Molecular Structure : Shorter carbon chain (C₂ vs. C₃) but similar acyl chloride functionality.

- Physical Properties: Lower molecular weight (78.49 g/mol) and higher volatility compared to this compound.

- Reactivity : More reactive toward nucleophiles due to less steric hindrance, but less suited for isotopic labeling studies.

Data Table: Comparative Analysis of this compound and Analogues

Research Findings and Isotopic Effects

- Kinetic Isotope Effects (KIEs): this compound exhibits slower hydrolysis rates compared to non-deuterated propionyl chloride due to stronger C–D bonds. This property is exploited in reaction mechanism elucidation and metabolic pathway tracing .

- Spectroscopic Utility : Deuterium incorporation eliminates signal splitting in ¹H NMR, simplifying spectral analysis for structural determination .

- Thermal Stability : Higher mass and bond strength confer marginally improved thermal stability, though handling precautions (e.g., anhydrous conditions) remain critical due to its reactivity .

生物活性

Propanoyl-D5 Chloride , with the chemical formula C₃D₅ClO and CAS number 352439-04-4, is a deuterated analogue of propanoyl chloride. It is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in the propanoyl structure. This compound is primarily utilized in biochemical research, particularly in proteomics and metabolic studies, due to its isotopic labeling properties.

General Properties

This compound is known for its high reactivity, especially with water, leading to the formation of propionic acid and hydrochloric acid. This reaction is both vigorous and exothermic. In addition to hydrolysis, it participates in nucleophilic acyl substitution reactions with various biological nucleophiles, such as amines and alcohols, resulting in the formation of amides and esters. The incorporation of deuterium allows researchers to track and analyze complex biochemical pathways using mass spectrometry techniques such as MALDI-TOF (Matrix-assisted laser desorption/ionization time-of-flight) and ESI-MS (Electrospray ionization mass spectrometry) .

Applications in Research

This compound's isotopic labeling capabilities make it particularly useful for:

- Metabolic Studies : By tracing the incorporation of propanoyl groups into biomolecules, researchers can gain insights into metabolic processes and enzyme mechanisms.

- Proteomics : The compound aids in modifying proteins, allowing for the detection of mass shifts that can be analyzed through advanced mass spectrometry techniques.

Comparative Analysis

The following table outlines key features of this compound compared to other similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Propanoyl Chloride | C₃H₅ClO | Non-deuterated version; widely used in synthesis |

| Butyryl-D5 Chloride | C₄D₉ClO | Longer carbon chain; used similarly in research |

| Acetyl-D3 Chloride | C₂D₃ClO | Shorter carbon chain; important for metabolic studies |

| Valeryl-D5 Chloride | C₅D₁₁ClO | Longer chain; used in flavor and fragrance industries |

This compound's unique isotopic labeling enhances its utility in biochemical research compared to its non-deuterated counterparts .

Notable Findings

- Enzyme Interaction : Research indicates that compounds like propanoyl chloride can significantly affect enzyme kinetics by altering substrate availability through acylation reactions.

- Metabolic Tracking : The use of deuterated compounds such as this compound allows for precise tracking of metabolic pathways in live cell systems, providing insights into cellular metabolism under various conditions .

Future Directions

Further research is needed to explore the specific biological activities of this compound in various cellular contexts. Potential areas of investigation include:

- In Vivo Studies : Evaluating the effects of this compound on metabolic processes within living organisms.

- Therapeutic Applications : Investigating its potential role as a therapeutic agent or a tool for drug development.

Q & A

Q. How can isotopic labeling studies with this compound be ethically justified in environmentally sensitive research?

- Methodological Answer : Conduct a risk-benefit analysis addressing waste disposal () and ecological impact. Use microscale techniques to minimize chemical usage. Ethical review boards should evaluate alignment with NIH guidelines () and institutional safety protocols () .

Data Presentation and Reproducibility

- Tables/Figures : Limit to 3 key datasets (e.g., isotopic purity, reaction yields, stability data). Label axes in English, with error margins and statistical significance (p-values) as per and .

- Reproducibility : Document all synthesis and characterization steps in supplemental materials. Adhere to NIH preclinical checklists () and analytical journal standards () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。